![molecular formula C24H21ClN4OS2 B2816069 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223956-36-2](/img/no-structure.png)
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21ClN4OS2 and its molecular weight is 481.03. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
Researchers have explored various synthetic routes and chemical reactions to create derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been described, highlighting the process of heterocyclization and nucleophilic displacement to generate new compounds with potential biological activity (Davoodnia et al., 2008). Such synthetic methodologies facilitate the development of compounds with modified properties for further research.
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of thieno and pyrimidine derivatives. For instance, the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives have been investigated, revealing their potential as inhibitors against various bacterial strains (Hossain & Bhuiyan, 2009). This research signifies the compound's role in developing new antimicrobial agents to combat resistant microbial species.
Biological Activity and Pharmacological Potential
The pharmacological exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones includes evaluating their anti-inflammatory and antimicrobial potential. For example, derivatives have been synthesized and assessed for their anti-inflammatory activity, with some compounds showing significant efficacy (Pan et al., 2015). Such studies underscore the relevance of these compounds in developing new therapeutic agents with anti-inflammatory properties.
Novel Ring Systems and Mechanistic Studies
The generation of novel ring systems through the synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones and their derivatives is a key area of interest. Research has delved into the synthesis of new functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones, contributing to the understanding of reaction mechanisms and regioselectivity (Shawali et al., 2006). This highlights the compound's utility in elucidating chemical processes and creating complex molecular architectures.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 2-chlorobenzylthio and 4-isopropylbenzyl groups. The synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid followed by reduction of the nitro group and cyclization to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-isopropyl-3-nitrobenzoic acid", "2-chlorobenzyl chloride", "sodium borohydride", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "potassium carbonate", "4-isopropylbenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid using triethylamine and N,N-dimethylformamide as solvents to form the intermediate 4-(2-aminothiophen-3-yl)-3-nitrobenzoic acid.", "Step 2: Reduction of the nitro group in the intermediate using sodium borohydride and acetic acid to form the corresponding amine.", "Step 3: Cyclization of the amine with thionyl chloride to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core.", "Step 4: Introduction of the 2-chlorobenzylthio group by reacting the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core with 2-chlorobenzyl chloride and potassium carbonate in N,N-dimethylformamide.", "Step 5: Introduction of the 4-isopropylbenzyl group by reacting the intermediate with 4-isopropylbenzyl bromide and potassium carbonate in N,N-dimethylformamide.", "Step 6: Purification of the final product by column chromatography." ] } | |
CAS番号 |
1223956-36-2 |
製品名 |
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
分子式 |
C24H21ClN4OS2 |
分子量 |
481.03 |
IUPAC名 |
12-[(2-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H21ClN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
KXIPXBVMPLWOEF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



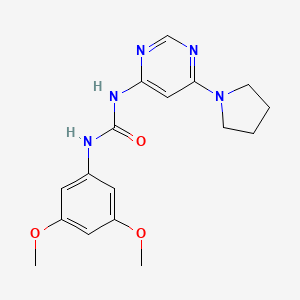

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
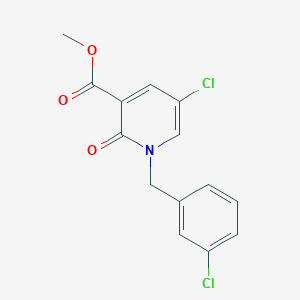
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

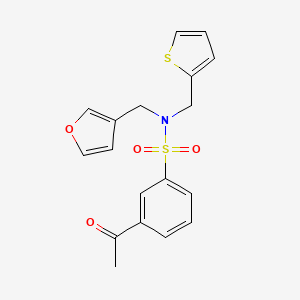
![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
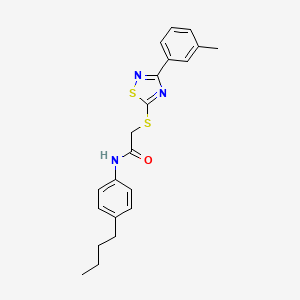
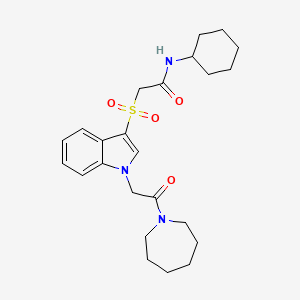
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)